![molecular formula C26H24ClN3O5 B11016233 1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11016233.png)
1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares a similar chlorophenyl group but has a different core structure.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a chlorophenyl group but features a thiadiazole ring instead of a pyrrolidine ring.
Uniqueness
1-(4-chlorophenyl)-N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research.
Properties
Molecular Formula |
C26H24ClN3O5 |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C26H24ClN3O5/c1-34-22-14-21(23(35-2)13-20(22)28-25(32)16-6-4-3-5-7-16)29-26(33)17-12-24(31)30(15-17)19-10-8-18(27)9-11-19/h3-11,13-14,17H,12,15H2,1-2H3,(H,28,32)(H,29,33) |
InChI Key |
HJINNTOJFCEYMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.